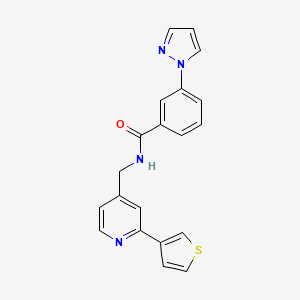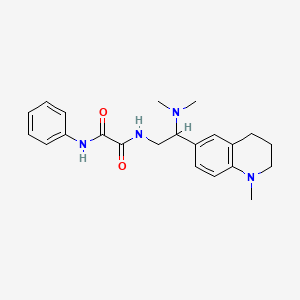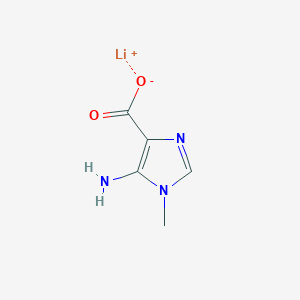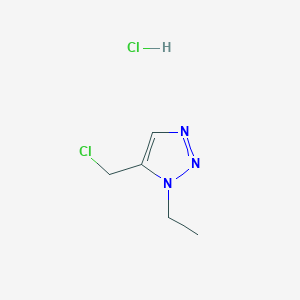
3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide, also known as THPPB, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(thiophen-3-yl)pyridine-4-carbaldehyde, which is synthesized from 3-thiophenecarboxaldehyde and 2-bromo-4-picoline. The second intermediate is 3-(1H-pyrazol-1-yl)benzoic acid, which is synthesized from 3-nitrobenzoyl chloride and hydrazine hydrate. These two intermediates are then coupled using N-(tert-butoxycarbonyl)-3-aminobenzamide as a coupling agent to form the final product.
Starting Materials
3-thiophenecarboxaldehyde, 2-bromo-4-picoline, 3-nitrobenzoyl chloride, hydrazine hydrate, N-(tert-butoxycarbonyl)-3-aminobenzamide
Reaction
Synthesis of 2-(thiophen-3-yl)pyridine-4-carbaldehyde:, Step 1: 3-thiophenecarboxaldehyde is reacted with 2-bromo-4-picoline in the presence of a base such as potassium carbonate and a palladium catalyst to form 2-(thiophen-3-yl)pyridine-4-carbaldehyde., Synthesis of 3-(1H-pyrazol-1-yl)benzoic acid:, Step 2: 3-nitrobenzoyl chloride is reacted with hydrazine hydrate in the presence of a base such as sodium acetate to form 3-(1H-pyrazol-1-yl)benzoic acid., Coupling of intermediates to form final product:, Step 3: 2-(thiophen-3-yl)pyridine-4-carbaldehyde and 3-(1H-pyrazol-1-yl)benzoic acid are coupled using N-(tert-butoxycarbonyl)-3-aminobenzamide as a coupling agent in the presence of a base such as triethylamine and a dehydrating agent such as N,N'-dicyclohexylcarbodiimide to form the final product, 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide.
Mecanismo De Acción
3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide exerts its effects through the modulation of the activity of the NMDA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and memory formation. 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide acts as a positive allosteric modulator of the NMDA receptor, which enhances the receptor's function and promotes the formation of new synapses.
Efectos Bioquímicos Y Fisiológicos
3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide has been shown to have a range of biochemical and physiological effects, including the enhancement of synaptic plasticity, the promotion of neurogenesis, the inhibition of cancer cell growth, and the modulation of the immune response. 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is its ability to enhance synaptic plasticity and promote the formation of new synapses, which makes it a valuable tool for studying the mechanisms of learning and memory. However, 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide has limitations in terms of its specificity for the NMDA receptor, as it can also modulate other glutamate receptors. Additionally, 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide has a relatively short half-life, which can limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the investigation of 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide. One area of interest is the development of more specific NMDA receptor modulators that can selectively target different subtypes of the receptor. Another area of interest is the investigation of the potential therapeutic applications of 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, the investigation of the potential anti-cancer and anti-inflammatory effects of 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide could lead to the development of new cancer therapies and anti-inflammatory drugs.
Aplicaciones Científicas De Investigación
3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide has been investigated for its potential therapeutic applications in various fields of scientific research, including neuroscience, cancer research, and immunology. In neuroscience, 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide has been shown to have a positive effect on cognitive function and memory. In cancer research, 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide has been shown to inhibit the growth of cancer cells. In immunology, 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide has been shown to have anti-inflammatory properties.
Propiedades
IUPAC Name |
3-pyrazol-1-yl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c25-20(16-3-1-4-18(12-16)24-9-2-7-23-24)22-13-15-5-8-21-19(11-15)17-6-10-26-14-17/h1-12,14H,13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJYUMHIBDQTMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2923367.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2923368.png)



![(4-(1H-pyrrol-1-yl)phenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2923376.png)


![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2923382.png)
![6-(4-methoxyphenyl)-3-methyl-N-pyridin-4-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2923383.png)
![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2923385.png)

![methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[4-(trifluoromethyl)anilino]-2-propenoate](/img/structure/B2923387.png)
![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923388.png)